molecular formula C8H5FN2O B2397255 3-(3-Fluorophenyl)-1,2,4-oxadiazole CAS No. 1262412-46-3

3-(3-Fluorophenyl)-1,2,4-oxadiazole

Cat. No. B2397255
CAS RN: 1262412-46-3
M. Wt: 164.139
InChI Key: SQHQKHGSNYSZMC-UHFFFAOYSA-N
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Description

The compound “3-(3-Fluorophenyl)-1,2,4-oxadiazole” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like amidation . For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques like FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes like protodeboronation . For example, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using techniques like Density Functional Theory (DFT) . DFT is used to calculate the molecular structure, and the results are consistent with the X-ray diffraction results .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 3-(3-Fluorophenyl)-1,2,4-oxadiazole derivatives have been synthesized through various methods, including multistep reactions starting from different benzoic acids. These synthesis processes involve characterizing the compounds using techniques like IR, NMR, and mass spectral data (Bhat et al., 2016).

Biological and Pharmacological Applications

  • Anticonvulsant and Anti-inflammatory Activities : Certain derivatives of 3-(3-Fluorophenyl)-1,2,4-oxadiazole have shown significant anti-convulsant and anti-inflammatory activities in vivo, supported by molecular docking studies for the inhibition of specific enzymes and channels (Bhat et al., 2016).
  • Antimicrobial and Antioxidant Properties : Studies have also demonstrated the potential of certain 3-(3-Fluorophenyl)-1,2,4-oxadiazole derivatives as active antimicrobial agents and possessing potent antioxidant activity (Dinesha et al., 2014).
  • Anticancer Potential : Several derivatives have been evaluated for their anticancer activity. Some compounds exhibited high activity against cancer cell lines, suggesting their potential as lead compounds in cancer therapy (Aboraia et al., 2006).

Chemical Properties and Applications

  • Optical and Electronic Properties : The synthesis and study of 3-(3-Fluorophenyl)-1,2,4-oxadiazole derivatives have contributed to understanding their optical nonlinearity, which is significant for applications in optoelectronics (Chandrakantha et al., 2011).
  • Material Science Applications : These compounds have been utilized in developing new materials like fluorinated poly(1,3,4-oxadiazole-ether-imide)s, which exhibit high thermal stability and potential for use in coatings and electronics (Hamciuc et al., 2005).

Liquid Crystal Research

  • Liquid Crystal Properties : A series of achiral ferroelectric liquid crystals containing 1,2,4-oxadiazole cores have been synthesized, showing polar smectic mesophases with ferroelectric switching. These compounds possess high mesomorphic thermal ranges, making them suitable for liquid crystal applications (Subrao et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluorophenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on similar compounds often involve exploring their potential pharmacological activities . For instance, new Schiff bases derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione have shown moderate antifungal activity against Candida spp .

properties

IUPAC Name

3-(3-fluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHQKHGSNYSZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-1,2,4-oxadiazole

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